molecular formula C7H8FNO B047603 5-Fluoro-2,3-dimethyl-1-oxidopyridin-1-ium CAS No. 113210-00-7

5-Fluoro-2,3-dimethyl-1-oxidopyridin-1-ium

Cat. No. B047603
Key on ui cas rn: 113210-00-7
M. Wt: 141.14 g/mol
InChI Key: GGMFFQOCDRQTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05250527

Procedure details

Sodium nitrite (5.6 g) was added portionwise to a stirred solution of 5-amino-3-methyl-2-picoline (5 g) in conc. hydrochloric acid (25 ml) and water (30 ml) at -5° to 0° over 15 minutes. After a further 15 minutes at this temperature, 65% hexafluorophosphoric acid (25 ml) was added dropwise causing precipitation of the hexafluorophosphate salt which was filtered off, washed with water, ethanol, and ether and dried under vacuum (12.33 g). The salt was added portionwise, with rapid stirring, to petroleum ether (100 ml, b.p. 120°-160°) at 60° over 20 minutes. After a further 5 minutes the mixture was cooled to room temperature, the petroleum ether layer decanted, and extracted with 2N hydrochloric acid. The acidic and oily residues were combined, extracted with ether, basified (NaOH) and extracted again with dichloromethane. After drying (K2CO3), m-chloroperbenzoic acid (8.45 g) was added to the dichloromethane solution and the mixture allowed to stand for 16 hours. Ammonia gas was passed through the solution and the precipitated benzoate salts filtered off. The filtrate was evaporated to dryness to give 2,3-dimethyl-5-fluoropyridine-N-oxide (2.66 g) m.p. indeterminate.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=O.[Na+].N[C:6]1[CH:7]=[C:8]([CH3:13])[C:9]([CH3:12])=N[CH:11]=1.[F:14][P-](F)(F)(F)(F)F.[H+]>Cl.O>[CH3:12][C:9]1[C:8]([CH3:13])=[CH:7][C:6]([F:14])=[CH:11][N+:1]=1[O-:3] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C(=NC1)C)C
Name
Quantity
25 mL
Type
solvent
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.[H+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitation of the hexafluorophosphate salt which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water, ethanol, and ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum (12.33 g)
ADDITION
Type
ADDITION
Details
The salt was added portionwise, with rapid stirring, to petroleum ether (100 ml, b.p. 120°-160°) at 60° over 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the petroleum ether layer decanted
EXTRACTION
Type
EXTRACTION
Details
extracted with 2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted again with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (K2CO3), m-chloroperbenzoic acid (8.45 g)
ADDITION
Type
ADDITION
Details
was added to the dichloromethane solution
FILTRATION
Type
FILTRATION
Details
the precipitated benzoate salts filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=[N+](C=C(C=C1C)F)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.